MAT2A Inhibitory Potency vs. Other Inhibitors
AGI-25696 demonstrates significantly higher enzymatic potency against MAT2A compared to other well-characterized inhibitors in its class. In a recombinant enzyme assay, AGI-25696 exhibits an IC50 of 1.2 nM . This is 6.7-fold more potent than the close analog AGI-24512 (IC50 = 8 nM) and approximately 18-fold more potent than MAT2A inhibitor 28 (AZ-28) (IC50 = 22 nM) . The difference is even more pronounced when compared to PF-9366, a first-generation MAT2A inhibitor, against which AGI-25696 is 350-fold more potent (PF-9366 IC50 = 420 nM) [1]. This enhanced potency is a direct result of its unique 2,3-diphenyl-6-quinolin-6-yl substitution, which optimizes binding interactions within the MAT2A allosteric site .
| Evidence Dimension | MAT2A Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | AGI-24512 (8 nM); MAT2A inhibitor 28 / AZ-28 (22 nM); PF-9366 (420 nM) |
| Quantified Difference | 6.7-fold more potent vs. AGI-24512; 18-fold more potent vs. AZ-28; 350-fold more potent vs. PF-9366 |
| Conditions | Recombinant human MAT2A enzyme assay, SAM production quantified by LC-MS/MS [1] |
Why This Matters
Higher potency translates to lower required concentrations in cellular and in vivo assays, potentially reducing off-target effects and improving the therapeutic window.
- [1] Adooq. PF-9366 Datasheet. View Source
